molecular formula C6H4BF3KNO2 B1586634 Potassium (2-nitrophenyl)trifluoroborate CAS No. 850623-64-2

Potassium (2-nitrophenyl)trifluoroborate

Cat. No.: B1586634
CAS No.: 850623-64-2
M. Wt: 229.01 g/mol
InChI Key: DZHYOFKWMHZKBK-UHFFFAOYSA-N
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Description

Potassium (2-nitrophenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF3]−. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are often used as alternatives to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

Potassium (2-nitrophenyl)trifluoroborate is a versatile and stable boronic acid surrogate . It is primarily targeted in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, making this compound an essential reagent in organic chemistry .

Mode of Action

The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium, in Suzuki-Miyaura cross-coupling reactions . The this compound compound provides a boron atom that forms a bond with an organic halide or pseudohalide in the presence of the catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds via Suzuki-Miyaura cross-coupling reactions . The downstream effects include the formation of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Result of Action

The molecular and cellular effects of the action of this compound are seen in the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide variety of complex organic molecules, contributing to advancements in fields such as medicinal chemistry and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under many commonly used and harsh reaction conditions . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . The compound’s efficacy in Suzuki-Miyaura cross-coupling reactions can also be affected by the choice of catalyst and the reaction conditions .

Preparation Methods

Potassium (2-nitrophenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride (KHF2). This method involves the conversion of boronic acids to trifluoroborate salts, which are stable and easy to handle . The general reaction scheme is as follows:

RB(OH)2+KHF2K[RBF3]+H2ORB(OH)_2 + KHF_2 \rightarrow K[RBF_3] + H_2O RB(OH)2​+KHF2​→K[RBF3​]+H2​O

In industrial settings, the preparation of this compound follows similar synthetic routes but may involve optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

Potassium (2-nitrophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Properties

IUPAC Name

potassium;trifluoro-(2-nitrophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-3-1-2-4-6(5)11(12)13;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHYOFKWMHZKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382338
Record name Potassium (2-nitrophenyl)trifluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-64-2
Record name Potassium (2-nitrophenyl)trifluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-nitrophenyltrifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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